9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid is an organic compound with the molecular formula C17H14O2 It is a derivative of anthracene, characterized by the presence of an ethano bridge and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid can be achieved through several methods. One notable method involves the use of microwave-assisted synthesis, which has been shown to be efficient and high-yielding. In this method, a modified commercial domestic microwave oven is used to facilitate the reaction, which includes a reflux condenser and a magnetic stirrer . The reaction conditions are precisely controlled using specialized software, allowing for the rapid and efficient production of the compound.
Analyse Chemischer Reaktionen
9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ethano bridge provides structural rigidity, affecting how the compound interacts with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid include:
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- 9,10-Dihydro-12-phenyl-9,10-ethanoanthracene-11-carboxylic acid
- 9,10-Dihydro-9,10-ethanoanthracene-11-carboxanilide
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the ethano bridge and carboxylic acid group in this compound distinguishes it from its analogs, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H12O2 |
---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene-15-carboxylic acid |
InChI |
InChI=1S/C17H12O2/c18-17(19)15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-9,14,16H,(H,18,19) |
InChI-Schlüssel |
SLBPFXSUYSLDCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.